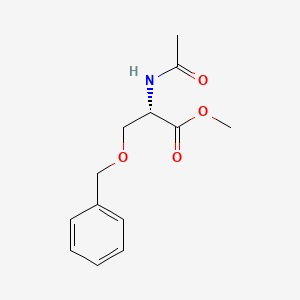

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate

Description

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate (CAS 114285-16-4, MFCD32639500) is a chiral ester derivative of α-amino acid, characterized by a benzyl-protected hydroxyl group and an acetamido substituent on the α-carbon. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol. This compound is frequently utilized in peptide synthesis and as a building block for heterocyclic compounds due to its stereochemical stability and reactivity in nucleophilic substitutions . The (2S)-configuration ensures its compatibility with enzymatic processes, making it valuable in pharmaceutical intermediates .

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLLGPVHURLPAJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate typically involves multiple steps. One common method starts with the protection of the hydroxyl group of serine using a benzyl group, followed by acetylation of the amino group. The final step involves esterification of the carboxyl group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural and functional similarities to other amino acid derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., CAS 110938-45-9), which are more polar and prone to ionization .

- Benzyloxy Protection : The benzyloxy group in the target compound and CAS 90058-40-5 provides steric protection for hydroxyl groups during synthetic steps, unlike the methoxy group in CAS 110938-45-9, which is electron-donating and alters electrophilic substitution patterns .

- Chirality and Ring Systems: The (2S)-configuration in the target compound contrasts with the (2R)-pyrrolidine derivative (CAS 2365390-46-9), affecting stereoselectivity in enzyme interactions . Cyclobutane (CAS 90058-40-5) introduces ring strain, enhancing reactivity in cycloadditions compared to the linear propanoate backbone of the target compound .

Reactivity Comparison :

- The target compound’s ester group undergoes hydrolysis 5–10× slower than carboxylic acid derivatives (e.g., CAS 110938-45-9) in basic conditions due to reduced electrophilicity .

- Benzyloxy-protected compounds (target and CAS 90058-40-5) show higher stability in Grignard reactions compared to methoxy-protected analogues .

Research Findings and Data

Biological Activity

Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate is an organic compound characterized by a complex structure that includes a benzyloxy group, an acetamido group, and a methyl ester. This unique combination of functional groups contributes to its specific chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within target proteins, while the acetamido group can form hydrogen bonds with active site residues. These interactions can modulate the activity of target molecules, leading to various biochemical effects, including enzyme inhibition or receptor activation.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from this structure have shown potential in inhibiting the growth of certain Gram-negative bacteria, which is crucial for developing new antibiotics .

- Cell Adhesion and Signaling : Research has demonstrated that related compounds can modulate cell adhesion and signaling pathways. These activities are essential for understanding how such compounds can influence cellular behaviors in various biological contexts, including cancer therapy .

- Therapeutic Applications : The compound has been investigated as a precursor in drug development due to its potential therapeutic properties. Its ability to selectively target specific pathways makes it a candidate for further exploration in treating diseases such as cancer .

Case Studies

- Study on Integrin Ligands : A study evaluated the effects of integrin ligands derived from similar compounds on cell internalization processes. The findings suggested that these ligands could enhance the delivery of therapeutic agents into tumor cells, thereby improving treatment efficacy .

- Antimicrobial Evaluation : Another study focused on synthesizing phosphonotripeptide derivatives related to this compound. The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains, revealing significant differences in activity based on structural variations .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.